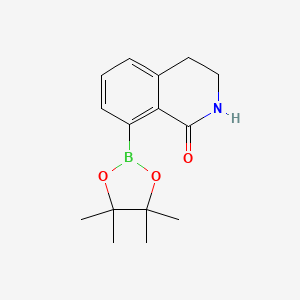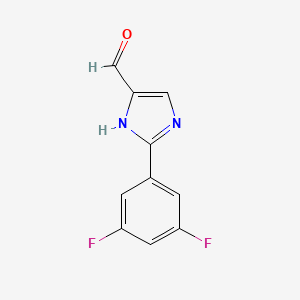
2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a 3,5-difluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3,5-difluorophenyl with an appropriate imidazole precursor.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: 2-(3,5-Difluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,5-Difluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and anticancer properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of caspases and the cleavage of PARP.
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 3-(3,5-Difluorophenyl)propionic acid
- 4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidene
Comparison:
- Structural Differences: While these compounds share the 3,5-difluorophenyl group, they differ in their core structures and functional groups, leading to different chemical properties and reactivities.
- Unique Properties: 2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its imidazole ring and aldehyde group, which confer specific reactivity and biological activity .
Properties
Molecular Formula |
C10H6F2N2O |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-5H,(H,13,14) |
InChI Key |
KFQYWZNIYPFLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


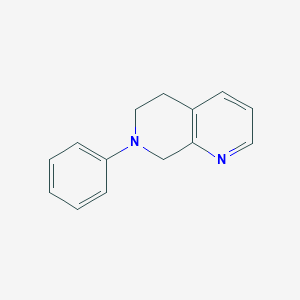
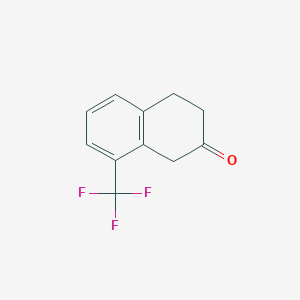
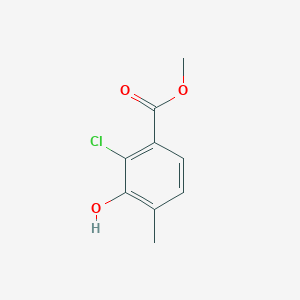
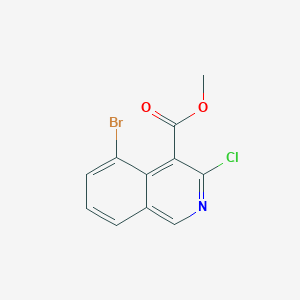
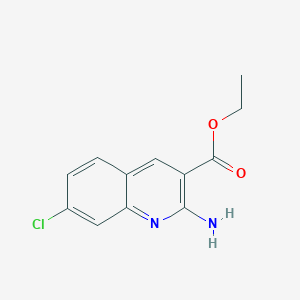


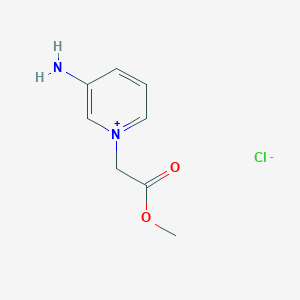
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
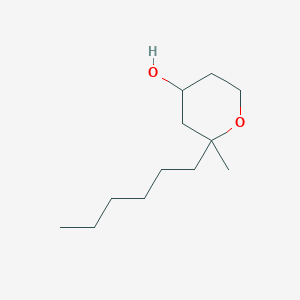
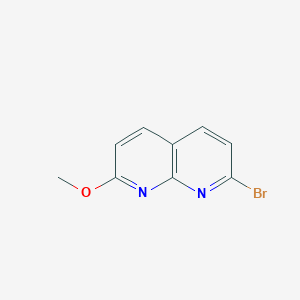
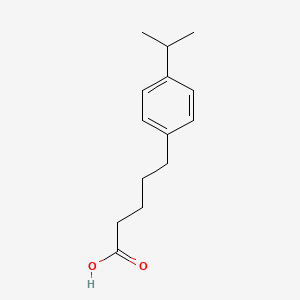
![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
